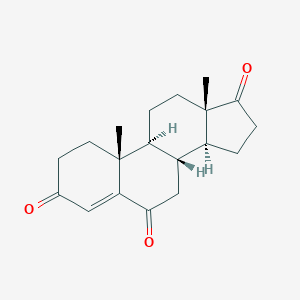

Androst-4-ene-3,6,17-trione

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,6,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14H,3-8,10H2,1-2H3/t12-,13-,14-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMNEPMSGCRSRC-IEVKOWOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862888 | |

| Record name | Androst-4-ene-3,6,17-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243-06-3 | |

| Record name | Androst-4-ene-3,6,17-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androst-4-ene-3,6,17-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Androst-4-ene-3,6,17-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ANDROSTENE-3,6,17-TRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8L0381OBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Aromatase Inhibition Mechanism of Androst-4-ene-3,6,17-trione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androst-4-ene-3,6,17-trione, also known as 6-oxo, is a potent, mechanism-based irreversible inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for estrogen biosynthesis. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Androst-4-ene-3,6,17-trione is a steroidal compound that serves as a powerful tool in the study of estrogen-dependent physiological and pathological processes.[1] Its primary biochemical function is the irreversible inactivation of aromatase, the enzyme that catalyzes the conversion of androgens to estrogens.[2] By permanently binding to and inactivating aromatase, Androst-4-ene-3,6,17-trione effectively blocks estrogen production in peripheral and adipose tissues.[1] This mechanism has led to its investigation for modulating the testosterone-to-estrogen ratio.[2]

Mechanism of Aromatase Inhibition: Suicide Substrate Activity

Androst-4-ene-3,6,17-trione functions as a mechanism-based inactivator, often referred to as a "suicide substrate".[2] This mode of inhibition is characterized by the enzyme itself converting the inhibitor into a reactive molecule that covalently binds to the active site, leading to irreversible inactivation.[2]

The proposed mechanism involves the following key steps:

-

Competitive Binding: Androst-4-ene-3,6,17-trione initially binds to the active site of the aromatase enzyme in a competitive manner.

-

Enzymatic Conversion: The aromatase enzyme, a cytochrome P450 complex, processes Androst-4-ene-3,6,17-trione as it would its natural substrate, androstenedione. This process is believed to involve oxidation at the C-19 methyl group.[3][4]

-

Formation of a Reactive Intermediate: Through this enzymatic processing, a highly reactive electrophilic intermediate is generated. Research suggests this intermediate to be a 4β,5β-epoxy-19-oxo derivative of the parent compound.[3][4]

-

Covalent Adduct Formation: This reactive epoxide then forms a covalent bond with a nucleophilic residue within the enzyme's active site, leading to the permanent inactivation of the enzyme.[5] Studies using radiolabeled inhibitors suggest that this covalent linkage likely involves a sulfur atom from a cysteine residue.[5]

In addition to the parent compound's activity, Androst-4-ene-3,6,17-trione is also metabolized in vitro by human placental microsomes to a 3β-reduced metabolite, 3-hydroxy-androst-4-ene-6,17-dione (3-OHAT). This metabolite has been shown to be both a competitive and an irreversible inhibitor of aromatase itself.[5] However, studies indicate that the primary mechanism of aromatase inactivation by Androst-4-ene-3,6,17-trione is driven by the parent compound.[5]

Quantitative Data on Aromatase Inhibition

| Compound | Inhibition Type | K_i (μM) | k_inact (min⁻¹) | Source |

| 3-hydroxy-androst-4-ene-6,17-dione (3-OHAT) | Competitive & Irreversible | 6.5 | Not Reported | [5] |

| 19-Hydroxyandrost-4-ene-3,6,17-trione (19-OHAT) | Competitive & Time-dependent | 0.61 | 0.222 | [3] |

| 19-Oxoandrost-4-ene-3,6,17-trione (19-oxo AT) | Competitive & Time-dependent | 7.5 | 0.076 | [3] |

| 4β,5β-Epoxyandrosta-3,6,17,19-tetraone | Competitive & Time-dependent | 30 | 0.071 (in absence of NADPH) | [4] |

| 4β,5β-Epoxyandrosta-3,6,17,19-tetraone | Competitive & Time-dependent | 88 (K_I) | 0.133 (in presence of NADPH) | [4] |

Experimental Protocols

The following is a representative protocol for an in vitro aromatase inhibition assay using human placental microsomes, based on methodologies described in the scientific literature.

Preparation of Human Placental Microsomes

-

Tissue Procurement: Obtain fresh human term placenta from a local hospital, ensuring all ethical guidelines and regulations are followed. Transport the tissue on ice.

-

Homogenization: Mince the placental tissue and homogenize it in ice-cold buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4, containing 0.25 M sucrose).

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cell debris and mitochondria.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.

-

-

Washing and Storage: Resuspend the microsomal pellet in fresh buffer and repeat the high-speed centrifugation step. Finally, resuspend the washed microsomes in a storage buffer (e.g., phosphate buffer with glycerol), aliquot, and store at -80°C.

-

Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or BCA assay).

Aromatase Inhibition Assay (Radiometric Method)

-

Reaction Mixture Preparation: In a reaction tube, combine the following components on ice:

-

Human placental microsomes (a predetermined optimal protein concentration).

-

Phosphate buffer (e.g., 0.1 M, pH 7.4).

-

A solution of Androst-4-ene-3,6,17-trione at various concentrations (or the vehicle control, e.g., DMSO).

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Start the enzymatic reaction by adding a mixture of:

-

[1β-³H]-Androstenedione (radiolabeled substrate).

-

An NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an ice-cold solvent (e.g., chloroform or diethyl ether).

-

Extraction of Steroids: Vortex the mixture to extract the steroids into the organic phase.

-

Separation of Substrate and Product: Separate the radiolabeled water ([³H]₂O), which is the product of the aromatase reaction, from the unreacted radiolabeled substrate. This can be achieved by adding a dextran-coated charcoal suspension, which adsorbs the steroid, followed by centrifugation.

-

Quantification of Radioactivity: Measure the radioactivity in the aqueous supernatant using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of Androst-4-ene-3,6,17-trione compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the inhibitor concentration. For mechanism-based inhibitors, further kinetic studies are required to determine K_i and k_inact values.

Conclusion

Androst-4-ene-3,6,17-trione is a potent suicide substrate for the aromatase enzyme. Its mechanism of action involves enzymatic conversion to a reactive electrophilic intermediate that covalently binds to and irreversibly inactivates the enzyme. This detailed understanding of its inhibitory mechanism, supported by quantitative data on related compounds and established experimental protocols, provides a solid foundation for its use in research and as a lead compound in the development of novel therapeutics targeting estrogen-dependent pathologies. Further studies to elucidate the precise kinetic constants of the parent compound and the specific amino acid residues involved in the covalent modification would further enhance our understanding of this important aromatase inhibitor.

References

- 1. Time-dependent inhibition of CYP3A4-mediated midazolam metabolism by macrolide antibiotics in CYP3A4 genetic variants: Comparison with testosterone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A time-dependent inactivation of aromatase by 19-oxygenated androst-4-ene-3,6,17-triones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism for aromatase inactivation by a suicide substrate, androst-4-ene-3,6,17-trione. The 4 beta, 5 beta-epoxy-19-oxo derivative as a reactive electrophile irreversibly binding to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on aromatase inhibition with 4-androstene-3,6,17-trione: its 3 beta-reduction and time-dependent irreversible binding to aromatase with human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Androsta-1,4,6-triene-3,17-dione on the Testosterone/Estrogen Ratio in Males: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androsta-1,4,6-triene-3,17-dione (ATD), a potent, irreversible steroidal aromatase inhibitor, plays a crucial role in modulating the hormonal milieu in males.[1] By permanently inactivating the aromatase enzyme, ATD effectively blocks the conversion of androgens to estrogens, leading to a significant shift in the testosterone to estrogen (T/E) ratio.[1] This technical guide provides a comprehensive overview of the biochemical properties of ATD, its mechanism of action, and the resulting effects on the male endocrine system. While direct quantitative data from human clinical trials on ATD is limited, this guide synthesizes available information and data from related aromatase inhibitors to offer a thorough understanding of its potential impact. Detailed experimental protocols for the analysis of key hormonal markers are also provided to facilitate further research in this area.

Introduction

Androsta-1,4,6-triene-3,17-dione, colloquially referred to as "a-trione," is a synthetic steroid that has garnered significant interest for its potent anti-aromatase activity.[1] Aromatase is a key enzyme in steroidogenesis, responsible for the conversion of androgens, such as testosterone, into estrogens, like estradiol. In males, while estrogens are present in smaller quantities than androgens, they play a vital role in various physiological processes. However, an imbalanced testosterone-to-estrogen ratio can be associated with various pathological conditions. Aromatase inhibitors like ATD are therefore of interest for their potential therapeutic applications in conditions characterized by excess estrogen or for their use in research to understand the physiological roles of estrogens in males.[2]

Mechanism of Action: Aromatase Inhibition

ATD functions as a "suicide inhibitor" of the aromatase enzyme (cytochrome P450 19A1). This means that it irreversibly binds to the active site of the enzyme, leading to its permanent inactivation.[1] This potent and irreversible inhibition of aromatase leads to a significant reduction in the biosynthesis of estrogens.[1]

The physiological consequences of this enzymatic blockade in males are twofold:

-

Decreased Estrogen Levels: The direct inhibition of aromatase leads to a significant reduction in circulating levels of estrogens, primarily estradiol.

-

Increased Testosterone Levels: The reduction in estrogen levels disrupts the negative feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis. This results in an increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn stimulates the testes to produce more testosterone.[2]

The combined effect of decreased estrogen and increased testosterone leads to a substantial elevation of the testosterone/estrogen ratio.

Signaling Pathway

The following diagram illustrates the mechanism of action of Androsta-1,4,6-triene-3,17-dione in the context of steroid biosynthesis and the hypothalamic-pituitary-gonadal axis.

Caption: Mechanism of Aromatase Inhibition by ATD.

Quantitative Data on Hormonal Effects

While specific, peer-reviewed clinical trial data quantitatively detailing the effects of Androsta-1,4,6-triene-3,17-dione on the testosterone/estrogen ratio in human males is scarce in the public domain, a pilot study on a dietary supplement containing ATD reported significant increases in bioavailable testosterone (over 400%) and a decrease in estradiol (over 50%) in male subjects.[3]

To provide a comparative context, the following table summarizes the effects of other aromatase inhibitors on the hormonal profiles of men, as reported in various studies. It is crucial to note that these are different compounds, and their effects may not be directly extrapolated to ATD.

| Aromatase Inhibitor | Dosage | Duration | Change in Testosterone | Change in Estradiol | Change in T/E Ratio | Study Population | Reference |

| Anastrozole | 1 mg/day | 12 weeks | Doubling of bioavailable testosterone | Moderate decrease | Significant increase | Older men | [2] |

| Letrozole | 2.5 mg/day | 4 months | Significant increase | Significant decrease | Significant increase | Infertile men | [4] |

| Testolactone | Varies | Varies | Increase | Decrease | Increase from 5 to 12 | Men with infertility | [5] |

| Anastrozole | Varies | Varies | Increase | Decrease | Increase from 7 to 18 | Men with infertility | [5] |

Experimental Protocols

Accurate assessment of the hormonal effects of Androsta-1,4,6-triene-3,17-dione requires robust and validated experimental protocols. This section outlines key methodologies for conducting such studies.

Study Design and Subject Recruitment

A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the efficacy and safety of ATD.

-

Inclusion Criteria: Healthy adult males, aged 18-55, with baseline testosterone and estradiol levels within the normal range.

-

Exclusion Criteria: History of endocrine disorders, use of medications known to affect hormone levels, and abnormal liver or kidney function.

-

Randomization: Subjects should be randomly assigned to receive either ATD at a specified dose or a matching placebo.

-

Blinding: Both subjects and investigators should be blinded to the treatment allocation.

Dosing and Administration

-

Dosage: Based on preclinical data and studies of similar compounds, a starting dose could be in the range of 50-100 mg/day. Dose-ranging studies would be necessary to determine the optimal dose.

-

Administration: Oral administration is the typical route for steroidal compounds.

Blood Sampling and Hormone Analysis

-

Sampling Schedule: Blood samples should be collected at baseline and at regular intervals throughout the study (e.g., weekly for the first month, then monthly).

-

Analytical Methods: Due to the high specificity and sensitivity required for steroid hormone analysis, mass spectrometry-based methods are recommended.

LC-MS/MS is the preferred method for the simultaneous quantification of testosterone and estradiol in serum or plasma.

-

Sample Preparation:

-

Addition of isotopically labeled internal standards (e.g., ¹³C₃-Testosterone, ¹³C₃-Estradiol) to the serum sample.

-

Protein precipitation using a solvent like acetonitrile.

-

Liquid-liquid extraction with a solvent such as methyl tert-butyl ether (MTBE) to isolate the steroids.

-

Evaporation of the organic solvent and reconstitution of the residue in a mobile phase-compatible solution.

-

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium fluoride.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) is commonly used, often in positive mode for testosterone and negative mode for estradiol.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

-

GC-MS is another powerful technique for steroid analysis, often requiring derivatization.

-

Sample Preparation:

-

Similar extraction procedures as for LC-MS/MS.

-

Derivatization: Conversion of the steroid hormones into more volatile and thermally stable derivatives (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to improve chromatographic performance.

-

-

Chromatographic Separation:

-

Column: A non-polar capillary column (e.g., DB-1 or DB-5).

-

Carrier Gas: Helium.

-

-

Mass Spectrometric Detection:

-

Ionization: Electron ionization (EI).

-

Detection: Selected Ion Monitoring (SIM) or full scan mode.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for a clinical study investigating the effects of ATD on male hormone levels.

Caption: A typical experimental workflow for an ATD clinical study.

Conclusion

Androsta-1,4,6-triene-3,17-dione is a potent, irreversible aromatase inhibitor with the potential to significantly alter the testosterone/estrogen ratio in males by decreasing estrogen synthesis and consequently increasing endogenous testosterone production. While direct and comprehensive quantitative data from human trials on ATD are needed, the existing information, combined with data from related compounds, provides a strong basis for its expected effects. The experimental protocols outlined in this guide offer a framework for conducting rigorous scientific investigations to further elucidate the precise impact of ATD on male physiology. Such research is essential for understanding its potential therapeutic applications and for informing the drug development process.

References

- 1. Androsta-1,4,6-triene-3,17-dione | 633-35-2 | Benchchem [benchchem.com]

- 2. Aromatase inhibitors in men: effects and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Review on Testosterone: Estradiol Ratio—Does It Matter, How Do You Measure It, and Can You Optimize It? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biotransformation and Synthesis of Androst-4-ene-3,6,17-trione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androst-4-ene-3,6,17-trione, also known as 6-oxo, is a potent, irreversible aromatase inhibitor. While not a naturally occurring steroid hormone, its formation through the biotransformation of endogenous precursors and its chemical synthesis are of significant interest in pharmaceutical research and development. This technical guide provides a comprehensive overview of the potential biosynthetic pathways, chemical synthesis routes, and the analytical methods used to study this compound. Detailed experimental protocols and quantitative data are presented to facilitate further investigation into its properties and applications.

Introduction

Androst-4-ene-3,6,17-trione is a steroidal compound that effectively inhibits the aromatase enzyme (CYP19A1), which is responsible for the conversion of androgens to estrogens.[1] This mechanism of action gives it potential therapeutic applications in conditions where estrogen suppression is desirable. Although it is primarily known as a synthetic molecule, there is evidence suggesting its potential formation from endogenous steroid precursors through microbial or enzymatic action.[2] This guide will explore both the biotransformation and chemical synthesis of Androst-4-ene-3,6,17-trione.

Potential Biosynthetic Pathways (Biotransformation)

A dedicated endogenous biosynthetic pathway for Androst-4-ene-3,6,17-trione has not been identified in humans. However, its formation can be postulated through the enzymatic modification of common steroid precursors such as Dehydroepiandrosterone (DHEA) and Androstenedione. The key enzymatic step would be the oxidation of the C6 position.

Precursors and Key Enzymes

The logical precursors for the biotransformation of Androst-4-ene-3,6,17-trione are androstenedione and DHEA. The introduction of a ketone group at the C6 position is likely catalyzed by a C6-hydroxylase, followed by oxidation of the resulting hydroxyl group. Cytochrome P450 enzymes are a major class of enzymes known to be involved in steroid hydroxylation.[3][4] Specifically, enzymes with 6β-hydroxylase activity are of interest.

Table 1: Key Precursors and Potential Enzymes in the Biotransformation of Androst-4-ene-3,6,17-trione

| Precursor Molecule | Intermediate(s) | Potential Enzyme(s) |

| Dehydroepiandrosterone (DHEA) | Androstenedione, 6β-hydroxyandrostenedione | 3β-hydroxysteroid dehydrogenase (3β-HSD), Cytochrome P450 (e.g., CYP3A4 with 6β-hydroxylase activity), 6-hydroxy-steroid dehydrogenase |

| Androstenedione | 6β-hydroxyandrostenedione | Cytochrome P450 (e.g., CYP3A4 with 6β-hydroxylase activity), 6-hydroxy-steroid dehydrogenase |

Visualizing the Potential Biotransformation Pathway

Caption: Potential enzymatic conversion of DHEA to Androst-4-ene-3,6,17-trione.

Chemical Synthesis

The chemical synthesis of Androst-4-ene-3,6,17-trione typically starts from readily available steroid precursors like androstenedione. The primary challenge is the regioselective introduction of the ketone at the C6 position.

Synthetic Route Overview

A common synthetic approach involves the allylic oxidation of androstenedione. This can be achieved using various oxidizing agents.

Table 2: Chemical Synthesis of Androst-4-ene-3,6,17-trione

| Starting Material | Key Reagents | Product | Reference |

| Androstenedione | Chromium trioxide (CrO₃), Acetic acid | Androst-4-ene-3,6,17-trione | General steroid chemistry principles |

Visualizing the Chemical Synthesis Workflow

Caption: A simplified workflow for the chemical synthesis of Androst-4-ene-3,6,17-trione.

Experimental Protocols

Investigating the biotransformation of Androst-4-ene-3,6,17-trione requires robust experimental protocols. Below are methodologies for in vitro enzyme assays and analytical detection.

In Vitro Enzyme Assay for Androstenedione Conversion

This protocol is designed to assess the potential of a given enzyme preparation (e.g., liver microsomes) to convert androstenedione to Androst-4-ene-3,6,17-trione.

-

Enzyme Preparation:

-

Prepare human liver microsomes (or other enzyme source) at a concentration of 1 mg/mL in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

-

Reaction Mixture:

-

In a microcentrifuge tube, combine:

-

100 µL of enzyme preparation

-

10 µL of androstenedione solution (in a suitable solvent like ethanol, final concentration 10 µM)

-

880 µL of buffer

-

10 µL of NADPH regenerating system (to initiate the reaction)

-

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding 1 mL of ice-cold ethyl acetate.

-

Vortex vigorously and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Analysis:

-

Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis.

-

Analytical Methods: GC-MS and LC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the detection and quantification of Androst-4-ene-3,6,17-trione and its metabolites.[5][6]

Table 3: Comparison of Analytical Methods

| Method | Sample Preparation | Derivatization | Pros | Cons |

| GC-MS | Hydrolysis (if conjugated), liquid-liquid or solid-phase extraction | Required (e.g., silylation) | High resolution, established libraries | Destructive, requires derivatization |

| LC-MS | Protein precipitation, liquid-liquid or solid-phase extraction | Often not required | High throughput, suitable for polar and non-volatile compounds | Matrix effects can be significant |

Visualizing the Analytical Workflow

Caption: A generalized workflow for the analysis of Androst-4-ene-3,6,17-trione.

Quantitative Data

As Androst-4-ene-3,6,17-trione is not a known endogenous product, quantitative data on its biosynthesis is limited. The following table presents relevant quantitative information from studies involving its administration and the analysis of its metabolites.

Table 4: Quantitative Data on Androst-4-ene-3,6,17-trione and its Metabolites

| Parameter | Value | Condition | Reference |

| Limit of Quantification (LC-MS) | 5 ng/mL | For Androst-4-ene-3,6,17-trione and its metabolites in urine | [5] |

| Limit of Detection (GC-MS) | 5-10 ng/mL | For Androst-4-ene-3,6,17-trione and its metabolites in urine | [6] |

| Detection Time (GC-MS) | Up to 37 hours | For the major metabolite (androst-4-ene-6alpha-ol-3,17-dione) after administration | [6] |

Conclusion

While the biosynthesis of Androst-4-ene-3,6,17-trione is not a confirmed endogenous pathway, its potential formation from common steroid precursors through enzymatic action presents an intriguing area for further research. This guide has provided a framework for investigating this biotransformation, including potential pathways, relevant enzymes, and detailed experimental protocols. The chemical synthesis and analytical methodologies described herein offer the necessary tools for researchers and drug development professionals to explore the full potential of this potent aromatase inhibitor. Further studies are warranted to elucidate the specific enzymes capable of catalyzing the formation of Androst-4-ene-3,6,17-trione and to determine if this biotransformation occurs in vivo under specific physiological or pathological conditions.

References

- 1. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]

- 2. wada-ama.org [wada-ama.org]

- 3. Multiple sites of steroid hydroxylation by the liver microsomal cytochrome P-450 system: primary and secondary metabolism of androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Steroidogenic enzymes: structure, function, and role in regulation of steroid hormone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Effects of Androst-4-ene-3,6,17-trione In Vitro: An In-Depth Technical Guide

Foreword: This technical guide provides a comprehensive overview of the in vitro pharmacology of Androst-4-ene-3,6,17-trione, with a specific focus on its off-target effects. While extensively studied for its potent, irreversible inhibition of aromatase, its interactions with other cellular targets are less well-characterized. This document aims to synthesize the available data for researchers, scientists, and drug development professionals.

Introduction

Androst-4-ene-3,6,17-trione, also known as 6-OXO, is a steroidal compound recognized for its function as a mechanism-based inhibitor of the aromatase (CYP19A1) enzyme.[1] Its primary mechanism of action involves irreversible binding to and inactivation of aromatase, thereby blocking the conversion of androgens to estrogens.[1][2] This on-target activity has been the principal focus of research, particularly in the context of modulating hormone levels. However, a thorough understanding of a compound's safety and specificity requires investigation into its potential off-target interactions. This guide will delve into the known in vitro activities of Androst-4-ene-3,6,17-trione beyond aromatase inhibition.

On-Target Activity: Aromatase Inhibition

The primary and most well-documented pharmacological action of Androst-4-ene-3,6,17-trione is the irreversible inhibition of aromatase. This activity has been demonstrated in in vitro studies using human placental microsomes.[1][3] The compound acts as a suicide substrate, where the enzyme converts it into a reactive intermediate that then covalently binds to the enzyme, leading to its inactivation.[3][4]

Quantitative Data for On-Target Activity

| Target | Compound | Assay System | Key Parameter | Value | Reference |

| Aromatase | Androst-4-ene-3,6,17-trione | Human Placental Microsomes | Irreversible Inhibition | Time-dependent | [3] |

| Aromatase | 3β-reduced metabolite (3-OHAT) | Human Placental Microsomes | Ki | 6.5 µM | [4] |

Potential Off-Target Effects

The available literature on the off-target effects of Androst-4-ene-3,6,17-trione is limited. Most of the available information is inferred from metabolic studies or by analogy to other structurally related steroids.

Interaction with Steroidogenic Enzymes

3.1.1. 5α-Reductase

3.1.2. Other Steroidogenic Enzymes

There is a lack of published data on the in vitro effects of Androst-4-ene-3,6,17-trione on other key steroidogenic enzymes, such as 17β-hydroxysteroid dehydrogenase (17β-HSD) or 3β-hydroxysteroid dehydrogenase (3β-HSD).

Interaction with Steroid Receptors

Comprehensive in vitro screening of Androst-4-ene-3,6,17-trione against a panel of steroid hormone receptors (Androgen Receptor, Estrogen Receptor, Glucocorticoid Receptor, Progesterone Receptor) has not been reported in the literature. Studies on other androstene hormones, such as DHEA and its metabolites, have shown weak activation of the androgen and estrogen receptors.[7] This suggests that Androst-4-ene-3,6,17-trione could potentially have some affinity for these receptors, although it is unlikely to be a potent agonist or antagonist.

Experimental Protocols

Aromatase Inhibition Assay in Human Placental Microsomes

This protocol is based on methodologies described in the literature for assessing aromatase inhibition.[3][8]

Objective: To determine the in vitro inhibitory activity of Androst-4-ene-3,6,17-trione on aromatase.

Materials:

-

Human placental microsomes

-

Androst-4-ene-3,6,17-trione

-

[1β-³H]-Androst-4-ene-3,17-dione (substrate)

-

NADPH

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing human placental microsomes, phosphate buffer, and NADPH.

-

Add varying concentrations of Androst-4-ene-3,6,17-trione to the reaction mixture.

-

Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-Androst-4-ene-3,17-dione.

-

Incubate the mixture at 37°C for a specified time.

-

Stop the reaction by adding chloroform to extract the steroids.

-

Separate the aqueous phase (containing ³H₂O released during aromatization) from the organic phase.

-

Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroids.

-

Measure the radioactivity of the aqueous phase using a scintillation counter.

-

Calculate the rate of aromatase activity and determine the inhibitory potency of Androst-4-ene-3,6,17-trione (e.g., IC50 or Ki).

Visualizations

Signaling Pathway of Aromatase Inhibition

Caption: Aromatase inhibition by Androst-4-ene-3,6,17-trione.

Experimental Workflow for Aromatase Inhibition Assay

References

- 1. Steroid - Wikipedia [en.wikipedia.org]

- 2. Biochemical studies of estr-4-ene-3,6,17-trione and 5 alpha-androstan-17-ones with or without a carbonyl function at C-3 and/or C-6 as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]

- 4. Studies on aromatase inhibition with 4-androstene-3,6,17-trione: its 3 beta-reduction and time-dependent irreversible binding to aromatase with human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 4-hydroxyandrost-4-ene-3,17-dione and its metabolites on 5 alpha-reductase activity and the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro effects of an aromatase inhibitor on 5 alpha-reductase activity in human hypertrophic prostatic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Stereochemistry of Androstene Hormones Determines Interactions with Human Androgen, Estrogen, and Glucocorticoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Androst-4-ene-3,6,17-trione | 2243-06-3 | FA17905 [biosynth.com]

An In-depth Technical Guide on the Core Properties of Androst-4-ene-3,6,17-trione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androst-4-ene-3,6,17-trione, a synthetic steroid, is a potent, irreversible inhibitor of the aromatase enzyme. This guide provides a comprehensive overview of its natural occurrence, biological function, metabolism, and the analytical methods for its detection. While marketed as a nutritional supplement to modulate hormone levels, its natural presence in human physiology is not definitively established and may result from ex-situ biotransformation. Its primary mechanism of action involves "suicide inhibition" of aromatase, leading to a significant reduction in estrogen biosynthesis and a consequential increase in testosterone levels. This document details the quantitative effects on human hormone profiles, outlines key experimental protocols for its study, and presents its metabolic and signaling pathways through structured diagrams.

Natural Occurrence

The classification of Androst-4-ene-3,6,17-trione as a natural human metabolite is a subject of considerable debate. While some sources describe it as a natural metabolite of testosterone and dihydrotestosterone, concrete evidence of its endogenous biosynthesis and physiological concentrations in humans is lacking.[1]

The World Anti-Doping Agency (WADA) has noted that the detection of Androst-4-ene-3,6,17-trione in urine samples can be an artifact of microbial contamination.[2] Certain microbes can convert endogenous steroids like Dehydroepiandrosterone (DHEA) into Androst-4-ene-3,6,17-trione in situ within a urine sample, complicating the interpretation of its origin.[2] Therefore, its presence in a biological sample is more commonly associated with the administration of exogenous supplements rather than natural physiological processes.[3][4]

The potential pathway for the formation of Androst-4-ene-3,6,17-trione from DHEA due to microbial action is illustrated below.

Biological Function: Aromatase Inhibition

The primary and most well-documented biological function of Androst-4-ene-3,6,17-trione is its potent and irreversible inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for converting androgens to estrogens.[5][6]

Mechanism of Action: Suicide Inhibition

Androst-4-ene-3,6,17-trione acts as a mechanism-based inhibitor, often referred to as a "suicide inhibitor."[3][6] It mimics the natural substrate of aromatase, androstenedione, and binds to the enzyme's active site. The enzyme then initiates its catalytic cycle, which transforms Androst-4-ene-3,6,17-trione into a reactive intermediate that covalently binds to the enzyme, leading to its permanent inactivation.[6] This irreversible inhibition necessitates the de novo synthesis of aromatase to restore estrogen production.

Physiological Effects: Hormonal Modulation

By inhibiting aromatase, Androst-4-ene-3,6,17-trione significantly reduces the biosynthesis of estrogens, such as estradiol, from androgens like testosterone.[1][5] This decrease in circulating estrogen levels disrupts the negative feedback loop to the hypothalamus and pituitary gland. In response, the pituitary increases the secretion of Luteinizing Hormone (LH).[7][8] In males, LH stimulates the Leydig cells in the testes to increase the production of testosterone.[7] The overall effect is a marked increase in the testosterone-to-estradiol ratio.[1][7]

Quantitative Data

In Vivo Human Studies

A key study conducted at Baylor University investigated the effects of Androst-4-ene-3,6,17-trione supplementation in resistance-trained males over an eight-week period. The results demonstrated a significant impact on hormone profiles, as summarized below.

| Parameter | 300 mg/day Group | 600 mg/day Group |

| Free Testosterone | +90% | +84% |

| Dihydrotestosterone (DHT) | Significant Increase | Significant Increase |

| Testosterone/Estradiol Ratio | +53% | +67% |

| Data compiled from references[7][8]. Note: The study concluded that these hormonal changes did not translate to significant effects on body composition. |

In Vitro Aromatase Inhibition

Experimental Protocols

In Vivo Human Supplementation Study

The following is a representative methodology based on the Baylor University study:[8]

-

Objective: To determine the effects of Androst-4-ene-3,6,17-trione on body composition, clinical safety markers, and hormone profiles in resistance-trained males.

-

Subjects: Healthy, resistance-trained males.

-

Study Design: A prospective study with subjects assigned to one of two dosage groups.

-

Supplementation Protocol:

-

Dosage: Subjects received either 300 mg or 600 mg of Androst-4-ene-3,6,17-trione daily.

-

Duration: Supplementation was carried out for eight weeks.

-

Washout Period: A three-week washout period followed the supplementation phase.

-

-

Data Collection:

-

Blood Sampling: Blood samples were collected at baseline, at various points during the eight-week supplementation, and after the washout period.

-

Hormone Analysis: Serum was analyzed for total testosterone, free testosterone, dihydrotestosterone, and estradiol using validated immunoassays or chromatographic methods.

-

Body Composition: Assessed using methods such as dual-energy X-ray absorptiometry (DEXA).

-

Clinical Safety Markers: Standard blood chemistry panels were analyzed to monitor liver and kidney function, and lipid profiles.

-

-

Statistical Analysis: Changes from baseline values for all parameters were analyzed using appropriate statistical tests (e.g., ANOVA) to determine significance.

Detection in Urine for Doping Control

The following protocol is a standard approach for the detection and quantification of Androst-4-ene-3,6,17-trione and its metabolites in urine.[4][5]

References

- 1. Androst-4-ene-3,6,17-trione | 2243-06-3 | FA17905 [biosynth.com]

- 2. wada-ama.org [wada-ama.org]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. Detection of androst-4-ene-3,6,17-trione (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]

- 8. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]

- 9. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Androst-4-ene-3,6,17-trione on Luteinizing Hormone Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androst-4-ene-3,6,17-trione, also known as 6-OXO, is a potent, irreversible inhibitor of the aromatase enzyme.[1][2] By blocking the conversion of androgens to estrogens, it disrupts the negative feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis, which is anticipated to increase luteinizing hormone (LH) secretion.[1] This guide provides a comprehensive technical overview of the known effects of Androst-4-ene-3,6,17-trione on LH and other related hormones, details common experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows. While the theoretical mechanism of action strongly suggests a significant impact on LH, direct quantitative evidence from human studies remains limited.

Introduction

Androst-4-ene-3,6,17-trione is a steroidal substance that functions as a "suicide" inhibitor of aromatase, the enzyme responsible for the biosynthesis of estrogens from androgens.[3] This irreversible inactivation of aromatase leads to a reduction in circulating estrogen levels.[1] In men, estradiol exerts negative feedback on the hypothalamus and pituitary gland, suppressing the release of Gonadotropin-Releasing Hormone (GnRH) and subsequently LH.[4] By reducing estradiol levels, aromatase inhibitors are expected to disinhibit this feedback loop, leading to an increase in LH and, consequently, testosterone production by the Leydig cells of the testes.[2] This mechanism has led to the investigation of Androst-4-ene-3,6,17-trione and other aromatase inhibitors for their potential to modulate the endocrine system.

Mechanism of Action on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The primary mechanism by which Androst-4-ene-3,6,17-trione is believed to influence LH levels is through the inhibition of aromatase. The signaling cascade is as follows:

-

Aromatase Inhibition : Androst-4-ene-3,6,17-trione binds to and irreversibly inactivates the aromatase enzyme in peripheral tissues.[2]

-

Reduced Estrogen Synthesis : This inactivation prevents the conversion of androgens, such as testosterone and androstenedione, into estrogens like estradiol and estrone.[1]

-

Disinhibition of Negative Feedback : The resulting decrease in circulating estradiol levels reduces the negative feedback on the hypothalamus and pituitary gland.[4]

-

Increased GnRH and LH Secretion : The reduction in estrogenic feedback is hypothesized to lead to an increased pulsatile release of GnRH from the hypothalamus, which in turn stimulates the anterior pituitary to secrete more LH.

-

Stimulation of Testosterone Production : Elevated LH levels then act on the Leydig cells in the testes to increase the synthesis and secretion of testosterone.[2]

This pathway underscores the potential of Androst-4-ene-3,6,17-trione to significantly elevate LH levels.

Figure 1. Signaling pathway of Androst-4-ene-3,6,17-trione's effect on the HPG axis.

Quantitative Data on Hormonal Changes

While the mechanism of action suggests a robust increase in LH, the most comprehensive human study on Androst-4-ene-3,6,17-trione did not report a statistically significant change in LH levels.[5][6] However, significant changes in other hormones were observed. The following table summarizes the quantitative data from an eight-week study in resistance-trained males.[5]

| Hormone | Dosage | Baseline (Mean ± SD) | Week 8 (Mean ± SD) | Percentage Change | p-value |

| Luteinizing Hormone (LH) | 300 mg/day | Not Reported | Not Reported | No significant change | > 0.05 |

| 600 mg/day | Not Reported | Not Reported | No significant change | > 0.05 | |

| Free Testosterone (FT) | 300 mg/day | Not Reported | Not Reported | +90% | < 0.05 |

| 600 mg/day | Not Reported | Not Reported | +84% | < 0.05 | |

| Dihydrotestosterone (DHT) | 300 mg/day | Not Reported | Not Reported | +192% | < 0.05 |

| 600 mg/day | Not Reported | Not Reported | +265% | < 0.05 | |

| Estrone | 300 mg/day | Not Reported | Not Reported | +22% | > 0.05 |

| 600 mg/day | Not Reported | Not Reported | +52% | < 0.05 | |

| Free Testosterone/Estradiol Ratio | 300 mg/day | Not Reported | Not Reported | +53% | Not Reported |

| 600 mg/day | Not Reported | Not Reported | +67% | Not Reported |

Data extracted from a study conducted at Baylor University. The study noted that aromatase activity was not completely inhibited.[5][7]

Experimental Protocols

The following outlines a typical experimental design for assessing the impact of Androst-4-ene-3,6,17-trione on hormone levels in human subjects, based on published research.[5][6]

Study Design

-

Type : Randomized, double-blind, placebo-controlled trial.

-

Participants : Healthy, eugonadal, resistance-trained males.

-

Groups :

-

Placebo group.

-

Low-dose group (e.g., 300 mg/day of Androst-4-ene-3,6,17-trione).

-

High-dose group (e.g., 600 mg/day of Androst-4-ene-3,6,17-trione).

-

-

Duration : 8 weeks of supplementation, followed by a 3-week washout period.

Data Collection

-

Blood Sampling : Venous blood samples are collected at baseline (Week 0), and at specified intervals during the treatment period (e.g., Weeks 1, 3, 8) and after the washout period (e.g., Week 11).

-

Urine Sampling : 24-hour urine collections may be performed at the same time points as blood sampling for analysis of metabolites and clinical chemistry markers.

Hormone Analysis

-

Hormone Panel : Serum is analyzed for a comprehensive panel of hormones including:

-

Luteinizing Hormone (LH)

-

Follicle-Stimulating Hormone (FSH)

-

Total Testosterone

-

Free Testosterone

-

Dihydrotestosterone (DHT)

-

Estradiol

-

Estrone

-

Sex Hormone-Binding Globulin (SHBG)

-

-

Analytical Methods : Immunoassays (e.g., ELISA, chemiluminescence) are commonly used for hormone quantification. Mass spectrometry-based methods (e.g., LC-MS/MS, GC-MS) can provide higher specificity and are used for the detection of Androst-4-ene-3,6,17-trione and its metabolites.[2]

Statistical Analysis

-

Data are typically analyzed using a two-way analysis of variance (ANOVA) with repeated measures to assess the effects of time and group.

-

Post-hoc tests are used to identify specific differences between groups at various time points.

-

The significance level is generally set at p < 0.05.

Figure 2. A generalized experimental workflow for studying Androst-4-ene-3,6,17-trione.

Discussion and Future Directions

The discrepancy between the expected and observed effects of Androst-4-ene-3,6,17-trione on LH levels warrants further investigation. It is possible that the dosages used in human studies were insufficient to completely inhibit aromatase, as suggested by the observed increase in estrone levels at the higher dose.[5] Alternatively, other metabolites of Androst-4-ene-3,6,17-trione may have unforeseen effects on the HPG axis.

Future research should focus on:

-

Dose-response studies : To determine the optimal dose of Androst-4-ene-3,6,17-trione for maximal aromatase inhibition and to observe the corresponding effects on LH.

-

Pharmacokinetic and pharmacodynamic studies : To better understand the absorption, distribution, metabolism, and excretion of Androst-4-ene-3,6,17-trione and its metabolites, and their direct effects on the hypothalamus and pituitary.

-

Comparative studies : To compare the effects of Androst-4-ene-3,6,17-trione with other aromatase inhibitors, such as anastrozole and letrozole, on LH and other gonadotropins.

Conclusion

Androst-4-ene-3,6,17-trione is a potent aromatase inhibitor with a clear theoretical mechanism for increasing LH levels through the disruption of estrogen-mediated negative feedback. However, the limited available human data has not demonstrated a significant increase in LH, despite significant elevations in free testosterone and DHT. This suggests a more complex in vivo activity than predicted by its in vitro profile. For researchers and drug development professionals, Androst-4-ene-3,6,17-trione remains an interesting compound for studying the modulation of the HPG axis, but further research is required to fully elucidate its effects on luteinizing hormone and to establish a clear dose-response relationship.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]

- 3. Clinical use of aromatase inhibitors (AI) in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aromatase Inhibition Causes Increased Amplitude, but not Frequency, of Hypothalamic-Pituitary Output in Normal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effect of aromatase inhibition on sex steroids, gonadotropins, and markers of bone turnover in older men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Suicide Inhibition Kinetics of Androst-4-ene-3,6,17-trione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the suicide inhibition kinetics of Androst-4-ene-3,6,17-trione, a potent mechanism-based inactivator of aromatase. This document synthesizes key findings on its mechanism of action, presents quantitative kinetic data for the compound and its relevant metabolites and derivatives, and details the experimental protocols utilized in this field of research.

Androst-4-ene-3,6,17-trione (AT), also known as 6-oxo, is a steroidal compound that irreversibly binds to and inactivates aromatase, the enzyme responsible for converting androgens to estrogens.[1][2][3] This mechanism of action, termed suicide inhibition, makes it a subject of significant interest in the study of estrogen biosynthesis and the development of hormone-dependent cancer therapies.

Mechanism of Aromatase Inactivation

Androst-4-ene-3,6,17-trione functions as a suicide substrate for aromatase, a cytochrome P450 enzyme.[1] The inactivation process is time-dependent and requires the presence of NADPH and oxygen.[4] The proposed mechanism suggests that AT is converted by aromatase into a reactive intermediate that then covalently binds to the enzyme's active site, leading to its irreversible inactivation.

Two primary pathways for the formation of this reactive intermediate have been investigated:

-

19-Oxygenation Pathway: This hypothesis posits that aromatase hydroxylates the C19 methyl group of AT, forming 19-hydroxyandrost-4-ene-3,6,17-trione (19-OHAT) and subsequently 19-oxoandrost-4-ene-3,6,17-trione (19-oxo-AT). These intermediates are thought to be key to the time-dependent inactivation of the enzyme.[4]

-

Epoxidation Pathway: An alternative mechanism involves the formation of a 4β,5β-epoxy intermediate. This epoxide is proposed to be a reactive electrophile that can alkylate a nucleophilic residue within the aromatase active site, leading to irreversible binding.[1]

Studies have shown that both 19-oxygenated derivatives and synthesized epoxy derivatives of AT can cause time-dependent inactivation of aromatase, suggesting that either or both pathways may contribute to the overall inhibitory effect.

A significant aspect of Androst-4-ene-3,6,17-trione's behavior in experimental systems, particularly with human placental microsomes, is its rapid metabolism. AT is quickly converted to its 3β-reduced metabolite, 3-hydroxy-androst-4-ene-6,17-dione (3-OHAT). This metabolite is itself a competitive and irreversible inhibitor of aromatase. However, research indicates that the apparent time-dependent loss of aromatase activity is primarily due to the action of the parent compound, Androst-4-ene-3,6,17-trione.

Caption: Proposed metabolic pathways for the suicide inhibition of aromatase by Androst-4-ene-3,6,17-trione.

Quantitative Kinetic Data

While Androst-4-ene-3,6,17-trione is a confirmed suicide inhibitor, its rapid metabolism has made the direct determination of its kinetic constants (Ki and kinact) challenging. The majority of available quantitative data pertains to its metabolites and synthetic derivatives, which provide insight into the structure-activity relationships and the mechanism of inactivation.

| Compound | Ki (μM) | kinact (min-1) | Enzyme Source | Reference |

| Metabolites and Intermediates | ||||

| 3-Hydroxy-androst-4-ene-6,17-dione (3-OHAT) | 6.5 | Not Reported | Human Placental Microsomes | [5] |

| 19-Hydroxyandrost-4-ene-3,6,17-trione (19-OHAT) | 0.61 | 0.222 | Human Placental Microsomes | [4] |

| 19-Oxoandrost-4-ene-3,6,17-trione (19-oxo-AT) | 7.5 | 0.076 | Human Placental Microsomes | [4] |

| 4β,5β-Epoxyandrostane-3,6,17-trione | 5.1 | No inactivation observed | Human Placental Microsomes | [4] |

| Derivatives | ||||

| Estr-4-ene-3,6,17-trione (19-Nor-AT) | 50-820 nM (range) | 0.148 | Human Placental Microsomes | [6] |

Table 1: Kinetic parameters for metabolites, intermediates, and derivatives of Androst-4-ene-3,6,17-trione.

Experimental Protocols

The determination of the kinetic parameters for suicide inhibitors of aromatase involves a series of specialized assays. The following outlines a general methodology for these key experiments.

1. Preparation of Human Placental Microsomes

-

Source: Human term placenta is obtained after delivery and immediately placed on ice.

-

Homogenization: The tissue is minced and homogenized in a cold buffer (e.g., phosphate buffer containing sucrose and EDTA).

-

Centrifugation: The homogenate undergoes differential centrifugation. A low-speed spin removes cell debris and nuclei, followed by a high-speed ultracentrifugation to pellet the microsomal fraction.

-

Storage: The microsomal pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Aromatase Activity Assay

-

Principle: The most common method is the tritiated water release assay. This assay uses [1β-³H]-androst-4-ene-3,17-dione as a substrate. Aromatase action releases the ³H atom from the C1β position, which then forms ³H₂O. The amount of radioactivity in the aqueous phase is proportional to enzyme activity.

-

Reaction Mixture: A typical reaction mixture includes:

-

Human placental microsomes

-

NADPH generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

[1β-³H]-androst-4-ene-3,17-dione

-

Buffer (e.g., phosphate buffer, pH 7.4)

-

-

Incubation: The reaction is initiated by adding the substrate and incubated at 37°C for a specific time.

-

Termination and Separation: The reaction is stopped by adding an organic solvent (e.g., chloroform). The aqueous phase containing ³H₂O is separated from the organic phase containing the unreacted substrate by centrifugation.

-

Quantification: The radioactivity in an aliquot of the aqueous phase is measured by liquid scintillation counting.

3. Determination of Ki (Inhibition Constant)

-

Method: Ki is determined through competitive inhibition assays.

-

Procedure:

-

Varying concentrations of the inhibitor (Androst-4-ene-3,6,17-trione or its analogs) are pre-incubated with the microsomes and NADPH generating system for a short period.

-

The aromatase reaction is initiated by adding several concentrations of the substrate, [1β-³H]-androst-4-ene-3,17-dione.

-

The initial reaction velocities are measured.

-

The data are analyzed using a Dixon plot or by non-linear regression fitting to the appropriate competitive inhibition model of the Michaelis-Menten equation.

-

4. Determination of kinact (Rate of Inactivation)

-

Method: The time-dependent inactivation of aromatase is measured.

-

Procedure:

-

Aromatase is pre-incubated with a saturating concentration of the inhibitor and the NADPH generating system.

-

At various time intervals, aliquots of the pre-incubation mixture are removed and diluted into an aromatase assay mixture containing a saturating concentration of the substrate.

-

The residual aromatase activity is measured.

-

The natural logarithm of the percentage of remaining activity is plotted against the pre-incubation time. The slope of this plot gives the pseudo-first-order rate constant of inactivation (kobs).

-

This is repeated for several inhibitor concentrations. A double reciprocal plot of kobs versus the inhibitor concentration is then used to determine the maximal rate of inactivation (kinact) and the concentration of inhibitor that gives half-maximal inactivation (KI).

-

Caption: Generalized experimental workflow for determining the kinetic parameters of aromatase suicide inhibitors.

Conclusion

Androst-4-ene-3,6,17-trione is a potent suicide inhibitor of aromatase. Its mechanism of action involves enzymatic conversion to a reactive intermediate that irreversibly inactivates the enzyme. While the precise kinetic constants for the parent compound are not definitively established due to its rapid metabolism, the available data on its metabolites and derivatives provide valuable insights for researchers in pharmacology and drug development. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of this and other mechanism-based aromatase inhibitors.

References

- 1. Mechanism for aromatase inactivation by a suicide substrate, androst-4-ene-3,6,17-trione. The 4 beta, 5 beta-epoxy-19-oxo derivative as a reactive electrophile irreversibly binding to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]

- 3. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]

- 4. A time-dependent inactivation of aromatase by 19-oxygenated androst-4-ene-3,6,17-triones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on aromatase inhibition with 4-androstene-3,6,17-trione: its 3 beta-reduction and time-dependent irreversible binding to aromatase with human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical studies of estr-4-ene-3,6,17-trione and 5 alpha-androstan-17-ones with or without a carbonyl function at C-3 and/or C-6 as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Interaction of Androst-4-ene-3,6,17-trione with Human Placental Aromatase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding of Androst-4-ene-3,6,17-trione to human placental aromatase. Androst-4-ene-3,6,17-trione, a potent steroidal aromatase inhibitor, has been a subject of significant interest for its potential therapeutic applications in estrogen-dependent diseases. This document outlines the key quantitative data, detailed experimental methodologies, and a hypothesized binding site interaction based on available structural and biochemical data.

Quantitative Analysis of Aromatase Inhibition

Androst-4-ene-3,6,17-trione and its metabolites are effective inhibitors of human placental aromatase. The following table summarizes the available quantitative data on their inhibitory activity.

| Compound | Inhibition Type | Ki Value | IC50 Value | Reference |

| Androst-4-ene-3,6,17-trione (AT) | Irreversible (Suicide Substrate) | Not explicitly reported in reviewed literature | Not explicitly reported in reviewed literature | [1] |

| 3β-hydroxy-androst-4-ene-6,17-dione (3-OHAT) | Competitive and Irreversible | 6.5 µM | Not Reported | [1] |

| 19-Hydroxyandrost-4-ene-3,6,17-trione (19-OHAT) | Competitive and Time-dependent | 0.61 µM | Not Reported | [2] |

| 19-Oxoandrost-4-ene-3,6,17-trione (19-oxo AT) | Competitive and Time-dependent | 7.5 µM | Not Reported | [2] |

Experimental Protocols

The following sections detail the methodologies for key experiments in the study of Androst-4-ene-3,6,17-trione's interaction with aromatase.

Aromatase Inhibition Assay (Radiometric Method)

This protocol is adapted from methodologies utilizing human placental microsomes to determine aromatase activity and inhibition.

Objective: To determine the inhibitory potency (Ki or IC50) of Androst-4-ene-3,6,17-trione.

Materials:

-

Human placental microsomes (source of aromatase)

-

[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)

-

NADPH (cofactor)

-

Androst-4-ene-3,6,17-trione (inhibitor)

-

Phosphate buffer (pH 7.4)

-

Chloroform

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Workflow:

Procedure:

-

Preparation: Prepare serial dilutions of Androst-4-ene-3,6,17-trione in a suitable solvent.

-

Incubation: In a reaction vessel, combine the human placental microsomes, [1β-³H]-androst-4-ene-3,17-dione, and varying concentrations of the inhibitor in phosphate buffer.

-

Initiation: Initiate the enzymatic reaction by adding NADPH.

-

Incubation: Incubate the mixture at 37°C for a specified time.

-

Termination: Stop the reaction by adding an organic solvent like chloroform.

-

Extraction: Extract the steroids from the aqueous phase.

-

Separation: Use dextran-coated charcoal to separate the unreacted substrate from the released ³H₂O.

-

Quantification: Measure the radioactivity of the aqueous phase using a scintillation counter. The amount of ³H₂O formed is directly proportional to aromatase activity.

-

Data Analysis: Calculate the percentage of aromatase inhibition at each inhibitor concentration. Determine the IC50 value from a dose-response curve. The Ki value can be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

Determination of Irreversible Inhibition (Mechanism-Based Inactivation)

Objective: To confirm that Androst-4-ene-3,6,17-trione is a mechanism-based (suicide) inhibitor of aromatase.

Procedure:

-

Pre-incubation: Pre-incubate the human placental microsomes with Androst-4-ene-3,6,17-trione and NADPH for various time intervals. A control group without the inhibitor is also included.

-

Dilution: After each pre-incubation period, dilute the mixture significantly to reduce the concentration of the free inhibitor.

-

Aromatase Activity Assay: Measure the remaining aromatase activity in the diluted samples using the radiometric assay described above.

-

Data Analysis: Plot the percentage of remaining aromatase activity against the pre-incubation time. A time-dependent loss of enzyme activity that is not restored upon dilution indicates irreversible inhibition.

Binding Site Analysis

As there is no publicly available crystal structure of human placental aromatase in complex with Androst-4-ene-3,6,17-trione, the binding site analysis is based on the crystal structure of the enzyme with its natural substrate, androstenedione, which shares a similar steroidal backbone.[3][4]

The active site of human placental aromatase is a hydrophobic pocket containing the heme group.[3][4][5] Key amino acid residues that interact with androstenedione and are likely involved in the binding of Androst-4-ene-3,6,17-trione include:

-

Hydrophobic Interactions: The steroidal core of Androst-4-ene-3,6,17-trione is expected to form extensive hydrophobic interactions with non-polar residues within the active site, such as Phe134, Phe221, Trp224, Ile305, Ala306, Val370, Leu372, and Leu477.

-

Hydrogen Bonding: The carbonyl groups at positions 3 and 17 of Androst-4-ene-3,6,17-trione are likely to form hydrogen bonds with polar residues. For instance, the C3-keto group may interact with the side chain of Met374, and the C17-keto group may form a hydrogen bond with the side chain of Ser478.

-

Interaction with the Heme Group: The C19-methyl group of androgens is positioned in close proximity to the heme iron for catalysis. While Androst-4-ene-3,6,17-trione lacks a C19-methyl group, its overall orientation will be dictated by the hydrophobic and hydrogen-bonding interactions, placing the A-ring in a position for potential covalent modification of the enzyme, consistent with its role as a suicide inhibitor.[1]

The additional carbonyl group at the C6 position of Androst-4-ene-3,6,17-trione likely contributes to its specific interactions within the active site, potentially influencing its orientation and facilitating the irreversible binding.

Proposed Binding Interaction:

Signaling Pathway of Aromatase Inhibition

The primary consequence of Androst-4-ene-3,6,17-trione binding to aromatase is the inhibition of estrogen synthesis. This has downstream effects on hormonal signaling pathways.

By irreversibly inactivating aromatase, Androst-4-ene-3,6,17-trione blocks the conversion of androgens to estrogens.[6] This leads to a decrease in circulating estrogen levels, which in turn reduces the activation of estrogen receptors and the expression of estrogen-responsive genes. This mechanism is the basis for its therapeutic potential in hormone-sensitive cancers.

References

- 1. Studies on aromatase inhibition with 4-androstene-3,6,17-trione: its 3 beta-reduction and time-dependent irreversible binding to aromatase with human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A time-dependent inactivation of aromatase by 19-oxygenated androst-4-ene-3,6,17-triones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. X-ray Structure of Human Aromatase Reveals An Androgen-Specific Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Androst-4-ene-3,6,17-trione Derivatives for Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androst-4-ene-3,6,17-trione, a potent irreversible aromatase inhibitor, and its derivatives are of significant interest in medicinal chemistry.[1] Aromatase, a cytochrome P450 enzyme, is responsible for the conversion of androgens to estrogens.[2][3] The inhibition of this enzyme is a key therapeutic strategy for estrogen-dependent diseases, particularly hormone-receptor-positive breast cancer. Androst-4-ene-3,6,17-trione functions as a suicide inhibitor, permanently binding to and inactivating aromatase.[1] This action reduces estrogen biosynthesis, leading to an increase in luteinizing hormone (LH) and consequently testosterone levels.[1] Structure-activity relationship (SAR) studies of androst-4-ene-3,6,17-trione derivatives are crucial for the development of more potent and selective aromatase inhibitors with improved therapeutic profiles. These studies typically involve the synthesis of a series of analogues with modifications at various positions of the steroid scaffold and evaluating their inhibitory activity against aromatase.

Synthesis of Androst-4-ene-3,6,17-trione and its Derivatives

The synthesis of Androst-4-ene-3,6,17-trione and its derivatives primarily involves the modification of the readily available steroid precursor, androst-4-ene-3,17-dione. Key synthetic strategies focus on the introduction of functional groups at the C4, C6, and other positions of the steroid nucleus.

Protocol 1: Synthesis of Androst-4-ene-3,6,17-trione (Parent Compound)

Materials:

-

Androst-4-ene-3,17-dione

-

Chromium trioxide (CrO₃)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Oxidizing Agent (Collins Reagent): In a fume hood, carefully add chromium trioxide (6 eq.) to a stirred solution of anhydrous pyridine (12 eq.) in anhydrous dichloromethane at 0 °C. Stir the mixture for 30 minutes to form the Collins reagent.

-

Oxidation Reaction: Dissolve androst-4-ene-3,17-dione (1 eq.) in anhydrous dichloromethane and add it to the prepared Collins reagent mixture. Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure androst-4-ene-3,6,17-trione.

-

Characterization: Confirm the structure of the product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Synthesis of 6-Methyleneandrost-4-ene-3,17-dione

This protocol is adapted from a described procedure for the synthesis of a 6-methylene derivative, a precursor for other C6-substituted analogues.

Materials:

-

Androst-4-ene-3,17-dione

-

Anhydrous sodium acetate

-

Dry chloroform

-

Formaldehyde dimethyl acetal

-

Phosphoryl chloride (POCl₃)

-

Saturated aqueous sodium carbonate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Diethyl ether

Procedure:

-

A suspension of anhydrous sodium acetate (1.0 g) in dry chloroform (30.0 cm³) containing formaldehyde dimethyl acetal (30.0 cm³) and phosphoryl chloride (1.9 cm³) is heated at reflux for 1 hour.

-

Androstenedione (773.5 mg) is then added, and the mixture is supplemented dropwise with phosphoryl chloride (1.9 cm³) over a period of 3 hours and 30 minutes.

-

The reaction mixture is subsequently refluxed under a nitrogen atmosphere for 10 hours and then allowed to cool to room temperature.

-

A saturated aqueous solution of sodium carbonate is added under vigorous stirring until the aqueous layer becomes alkaline.

-

The mixture is extracted with chloroform (200 cm³), and the organic phase is washed with water (4 x 100 cm³), dried over anhydrous MgSO₄, filtered, and concentrated to dryness.

-

The resulting residue is purified by silica gel column chromatography (hexane/diethyl ether) to yield pure 6-methylenandrost-4-ene-3,17-dione.

Structure-Activity Relationship (SAR) Studies

The following tables summarize the quantitative SAR data for various derivatives of androst-4-ene-3,17-trione and related androstenedione analogues as aromatase inhibitors.

Table 1: Aromatase Inhibitory Activity of 6-Substituted Androst-4-ene-3,17-dione Derivatives

| Compound | Substituent at C6 | Ki (nM) |

| 5a | 6β-Methyl | - |

| 5b | 6β-Ethyl | 1.4 |

| 5c | 6β-n-Propyl | - |

| 5d | 6β-n-Butyl | - |

| 5e | 6β-Isopropyl | - |

| 5f | 6β-Phenyl | - |

| 5g | 6β-Benzyl | - |

| 5h | 6β-Vinyl | 5.1 |

| 5i | 6β-Ethynyl | - |

| 6a | 6α-Methyl | - |

| 6b | 6α-Ethyl | - |

| 6c | 6α-n-Propyl | - |

| 6d | 6α-n-Butyl | - |

| 6e | 6α-Isopropyl | - |

| 6f | 6α-Phenyl | - |

| 6g | 6α-Benzyl | 10 |

| 10 | 6-Methylene | 4.9 |

| Data from a study on 6-alkyl and 6-aryl androst-4-ene-3,17-diones as aromatase inhibitors. |

Table 2: Aromatase Inhibitory Activity of 4-Substituted Androst-4-ene-3,17-dione Derivatives

| Compound | Substituent at C4 | Apparent Ki (µM) |

| 4-OHA | 4-Hydroxy | 3.28 |

| 4-OMA | 4-Methoxy | 1.12 |

| Data from a study on the inhibition of aromatase activity by 4-methoxy-4-androstene-3,17-dione.[4] |

Table 3: Aromatase Inhibitory Activity of D-seco Androstene Derivatives

| Compound | Modification | IC₅₀ (µM) | Ki (µM) |

| 12 | D-seco derivative | 0.42 | 0.27 |

| Data from a study on new D-modified androstane derivatives as aromatase inhibitors.[5] |

Visualizations

Signaling Pathway of Aromatase Inhibition

The following diagram illustrates the mechanism of action of Androst-4-ene-3,6,17-trione as an aromatase inhibitor and its downstream effects on hormone levels.

References

- 1. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]

- 2. Androstenedione | C19H26O2 | CID 6128 - PubChem [pubchem.ncbi.nlm.nih.gov]